molecular formula C11H17NO B8059489 Benzenemethanamine, 4-methoxy-N-propyl-

Benzenemethanamine, 4-methoxy-N-propyl-

Cat. No.: B8059489
M. Wt: 179.26 g/mol
InChI Key: IEENWMBKQRHEJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-methoxy-N-propyl- typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form n-propylbenzene.

    Methoxylation: The n-propylbenzene is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to introduce the methoxy group at the para position.

    Amination: Finally, the methoxy-substituted propylbenzene undergoes amination with ammonia or an amine source under high temperature and pressure to yield Benzenemethanamine, 4-methoxy-N-propyl-.

Industrial Production Methods

Industrial production of Benzenemethanamine, 4-methoxy-N-propyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-methoxy-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards electrophiles, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.

    Reduction: 4-Methoxy-n-propylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenemethanamine, 4-methoxy-N-propyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-methoxy-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to certain receptors, while the propyl group influences its pharmacokinetic properties. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar structure but lacks the propyl group.

    4-Methoxyphenethylamine: Contains an ethyl group instead of a propyl group.

    4-Methoxybenzenemethanamine: Lacks the propyl group but has similar functional groups.

Uniqueness

Benzenemethanamine, 4-methoxy-N-propyl- is unique due to the presence of both the methoxy and propyl groups, which confer distinct chemical and biological properties

Biological Activity

Benzenemethanamine, 4-methoxy-N-propyl- (C11H17NO) is an organic compound characterized by a methoxy group attached to a benzene ring and a propylamine side chain. This structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17NO
  • Molecular Weight : 195.26 g/mol
  • InChI Key : InChI=1S/C11H17NO/c1-3-4-10-5-7-11(12)8-6-9-10/h5-9,12H,3-4H2,1-2H3

The presence of the methoxy group is significant as it often enhances the biological properties of compounds, including analgesic and anti-inflammatory activities.

Analgesic and Anti-inflammatory Effects

Research indicates that methoxy-substituted amines exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives of methoxybenzylamines have shown promise as therapeutic agents in treating conditions like arthritis and chronic pain.

Case Studies

  • Study on Methoxybenzylamines : A study explored the efficacy of various methoxybenzylamine derivatives in reducing inflammation in animal models. The results indicated that these compounds could significantly lower inflammatory markers and pain responses compared to controls.
  • Pharmacological Evaluation : In a pharmacological evaluation involving similar compounds, it was observed that those with longer alkyl chains (like propyl) tended to exhibit enhanced solubility and bioavailability, which could translate into improved therapeutic effects.

Comparative Analysis

To better understand the uniqueness of benzenemethanamine, 4-methoxy-N-propyl-, a comparison with related compounds is useful:

Compound NameStructureUnique Features
Benzenemethanamine, 4-methoxy-N-methylC10H15NOMethyl group instead of propyl; different pharmacokinetics.
Benzenemethanamine, 4-methoxy-N-benzylC14H17NBenzyl group increases lipophilicity; potential for greater biological activity.
4-MethoxybenzylamineC9H13NOLacks propyl chain; primarily used as an intermediate.

The propyl side chain in benzenemethanamine, 4-methoxy-N-propyl- may enhance its solubility compared to other derivatives, potentially increasing its biological activity.

Research Findings

Research has shown that compounds similar to benzenemethanamine, 4-methoxy-N-propyl-, particularly those with methoxy groups, can modulate various biochemical pathways:

  • PPAR Activation : Some studies suggest that such compounds can activate peroxisome proliferator-activated receptors (PPARs), which play roles in metabolism and inflammation .
  • Toxicological Studies : Toxicological assessments indicate that while many amines exhibit low toxicity profiles, careful evaluation is necessary for any new derivatives .

Properties

IUPAC Name

(4-methoxy-2-propylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-9-7-11(13-2)6-5-10(9)8-12/h5-7H,3-4,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENWMBKQRHEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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